molecular formula C14H16ClNO3 B2476209 (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid CAS No. 17716-15-3

(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B2476209
CAS No.: 17716-15-3
M. Wt: 281.74
InChI Key: CANPECYEYBATAJ-NWDGAFQWSA-N
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Description

(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-chlorophenyl moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various cyclization reactions, often starting from linear precursors.

    Introduction of the carboxylic acid group: This step may involve oxidation reactions or the use of carboxylation reagents.

    Attachment of the carbamoyl group: This is usually done through carbamoylation reactions, where a carbamoyl chloride or similar reagent is reacted with the cyclohexane derivative.

    Chlorination of the phenyl ring:

Industrial Production Methods

Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts are commonly employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.

    Reduction: The carbamoyl group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions include esters, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include multiple steps, such as binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[(4-fluorophenyl)carbamoyl]cyclohexanecarboxylic acid: Similar structure but with a fluorine atom instead of chlorine.

    (1R,2S)-2-[(4-bromophenyl)carbamoyl]cyclohexanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    (1R,2S)-2-[(4-methylphenyl)carbamoyl]cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid lies in its specific stereochemistry and the presence of the chlorine atom on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANPECYEYBATAJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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